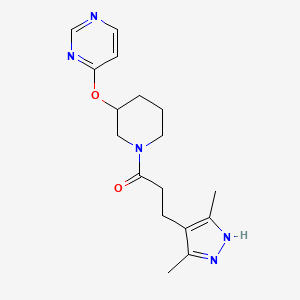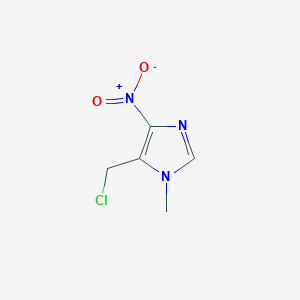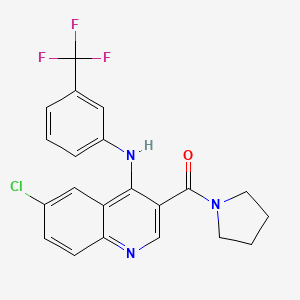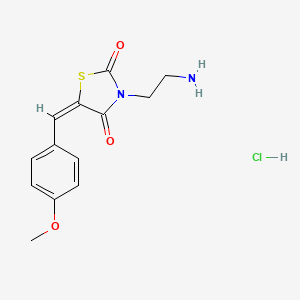![molecular formula C64H62Br2N4O4 B2762652 3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- CAS No. 654653-92-6](/img/structure/B2762652.png)
3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- is a complex organic compound with a quinoline core structure This compound is notable for its bromine and methoxy groups, as well as its dimethylaminoethyl and naphthalenyl substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Quinone derivatives, such as 6-bromo-2-methoxyquinoline-3,4-dione.
Reduction: Hydroquinoline derivatives, such as 6-bromo-2-methoxyquinoline-3-ol.
Substitution: Substituted quinolines, such as 6-amino-2-methoxyquinoline-3-ol.
科学研究应用
This compound has shown promise in various scientific research applications:
Medicine: It has been investigated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis[_{{{CITATION{{{_1{Fumarate salt of (alpha s, beta r)-6-bromo-alpha- 2- (dimethylamino ....
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It can be used as a tool in biological studies to understand the interaction of quinoline derivatives with biological targets.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in the case of its antimycobacterial activity, it is believed to inhibit the ATP synthase enzyme of Mycobacterium tuberculosis, disrupting the energy metabolism of the bacteria. The molecular pathways involved include the inhibition of ATP production and the subsequent disruption of cellular processes.
相似化合物的比较
Bedaquiline: Another quinoline derivative with antimycobacterial properties.
Clofazimine: A phenazine dye with antimycobacterial activity.
Moxifloxacin: A fluoroquinolone antibiotic used to treat bacterial infections.
Uniqueness: 3-Quinolineethanol,6-bromo-a-[2-(dimethylamino)ethyl]-2-methoxy-a-1-naphthalenyl-b-phenyl-, (aR,bR)-rel- stands out due to its specific structural features, such as the presence of the bromine atom and the dimethylaminoethyl group, which contribute to its unique biological activity and chemical reactivity.
属性
IUPAC Name |
(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;(1S,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C32H31BrN2O2/c2*1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h2*4-17,20-21,30,36H,18-19H2,1-3H3/t2*30-,32+/m10/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAWFWYHGFGLCN-VAPLRBOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H62Br2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1111.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-4-(dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2762569.png)



![2-{[5-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)ACETAMIDE](/img/structure/B2762576.png)
![1-(3,4-difluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2762577.png)
![ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate](/img/structure/B2762578.png)
![3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2762580.png)
![2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2762582.png)
![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2762586.png)

![tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2762589.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2762590.png)

